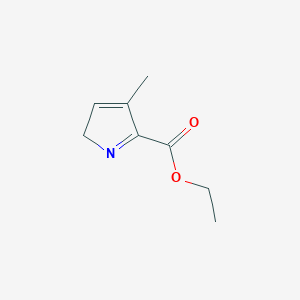
ethyl 4-methyl-2H-pyrrole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its presence in various biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Esterification: Another method includes the esterification of 4-methyl-2-pyrrolecarboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial production often employs the esterification method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux with an acid catalyst to drive the reaction to completion .
化学反応の分析
Types of Reactions:
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2 and 5 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
科学的研究の応用
Ethyl 4-methyl-2H-pyrrole-5-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of ethyl 4-methyl-2H-pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
類似化合物との比較
Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate: Similar in structure but differs in the saturation of the pyrrole ring.
Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate: Contains a phenyl group, which alters its chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.
Uniqueness: Ethyl 4-methyl-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
生物活性
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound is characterized by its pyrrole ring structure, which is known for conferring various biological activities. The compound can be synthesized through various methods, including cyclization reactions involving substituted carboxylic acids and amines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of pyrrole compounds, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with a particular focus on its effects on the ERK5 signaling pathway, which is implicated in cancer cell growth and survival. The inhibition of ERK5 by derivatives of this compound has been linked to reduced cell migration and increased apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition of enzyme activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of cellular signaling: By modulating pathways such as ERK5, it influences processes like cell proliferation and apoptosis .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. For instance, modifications at specific positions on the pyrrole ring have been shown to enhance antimicrobial and anticancer activities. A summary of relevant findings is presented in the table below.
Case Studies
- Antimicrobial Activity : A study conducted on a series of pyrrole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
- Cancer Treatment Potential : In vitro experiments highlighted that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development in anticancer therapies .
特性
CAS番号 |
408517-57-7 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
ethyl 4-methyl-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3 |
InChIキー |
UNTGIINPGVOEIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NCC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















